molecular formula C15H20N2O3 B5842629 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide

3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B5842629
M. Wt: 276.33 g/mol
InChI Key: JCNSNMUZCAFQFM-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a nitrophenyl group, and a propanamide backbone

Properties

IUPAC Name

3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-6-8-13(10-14(11)17(19)20)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNSNMUZCAFQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves a multi-step process. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the cyclopentyl group. The final step involves the formation of the propanamide through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 3-cyclopentyl-N-(4-methyl-3-aminophenyl)propanamide.

    Oxidation: 3-cyclopentyl-N-(4-carboxy-3-nitrophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopentyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(4-methyl-2-nitrophenyl)propanamide
  • 3-cyclopentyl-N-(4-methyl-3-aminophenyl)propanamide
  • 3-cyclopentyl-N-(4-methyl-3-carboxyphenyl)propanamide

Uniqueness

3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for various chemical modifications, while the cyclopentyl group enhances its lipophilicity and membrane permeability.

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